molecular formula C6H12O3S B3161516 2-(2-(Methylthio)ethoxy)propanoic acid CAS No. 870562-01-9

2-(2-(Methylthio)ethoxy)propanoic acid

Cat. No.: B3161516
CAS No.: 870562-01-9
M. Wt: 164.22 g/mol
InChI Key: QLCQQTWNAJHXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Methylthio)ethoxy)propanoic acid ( 870562-01-9) is a sulfur-containing organic compound characterized by its unique functional groups, including a methylsulfanyl ether and a carboxylic acid moiety . This structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis, particularly for preparing pharmaceuticals, agrochemicals, and specialty chemicals . The compound's methylsulfanyl group can enhance nucleophilic properties, while the carboxylic acid allows for further derivatization into esters, amides, and other functionalized molecules . Its balanced polarity and moderate stability under standard conditions make it a versatile and reliable building block for researchers . Compounds with similar methylthioether motifs have been investigated for their role in biochemical pathways; for instance, research published in the Journal of Biological Chemistry has explored methylthio-analogs in the context of cyclooxygenase (COX) enzyme inhibition, highlighting the relevance of such structures in medicinal chemistry and drug discovery . The potential for this compound to form stable derivatives or act as a ligand also makes it of interest in material science and catalysis research . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylsulfanylethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-5(6(7)8)9-3-4-10-2/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCQQTWNAJHXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)ethoxy)propanoic acid typically involves the reaction of 2-(methylthio)ethanol with a suitable propanoic acid derivative under controlled conditions. One common method involves the esterification of 2-(methylthio)ethanol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Methylthio)ethoxy)propanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction efficiency and product consistency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)ethoxy)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

2-(2-(Methylthio)ethoxy)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)ethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfur-Containing Propanoic Acid Derivatives

Compounds with sulfur-based substituents exhibit distinct reactivity and bioavailability. Key examples include:

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
2-(2-(Methylthio)ethoxy)propanoic acid C6H12O3S -SCH3, -OCH2CH2- Lipophilic; potential intermediate
2-(Thiophen-2-yl)propanoic acid C7H8O2S Thiophene ring Bioactive; used in drug design
2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid C12H13ClO5 Cl, -OCH2CH3, -CHO Photostabilizer; agrochemical uses

Key Differences :

  • Electronic Effects: The methylthio group in the target compound enhances electron-donating capacity compared to the electron-withdrawing chlorine in the chloro-phenoxy analog .
  • Solubility: Thiophene-containing analogs (e.g., 2-(thiophen-2-yl)propanoic acid) exhibit lower water solubility due to aromaticity, whereas the methylthioethoxy derivative’s ethoxy spacer may improve solubility in polar solvents .

PEG-Modified Propanoic Acids

Polyethylene glycol (PEG)-linked propanoic acids are notable for their applications in drug delivery and bioconjugation:

Compound Name Molecular Formula PEG Chain Length Applications References
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid C17H34N4O8 6 ethylene oxide units PROTACs; bioconjugation
Acid-PEG4-S-S-PEG4-acid C22H42O12S2 8 ethylene oxide units Disulfide-linked drug carriers
3-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid C15H28O8 5 ethylene oxide units Solubility enhancers

Key Differences :

  • Hydrophilicity : PEG-modified acids exhibit significantly higher water solubility (>100 mg/mL) due to extensive ether linkages, unlike the target compound’s moderate solubility .
  • Synthetic Complexity : The target compound’s synthesis is simpler (single-step thioetherification) compared to multi-step PEGylation processes .

Aromatic and Heterocyclic Propanoic Acids

Aromatic substituents influence pharmacological activity:

Compound Name Molecular Formula Aromatic Group Bioactivity References
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid C12H16O7 Dimethoxyphenyl Antioxidant; anti-inflammatory
(2S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid C14H14O3 Methoxynaphthyl NSAID precursor (Naproxen analog)

Key Differences :

  • Pharmacokinetics : Aromatic analogs like the naphthyl derivative are designed for oral bioavailability, whereas the target compound’s aliphatic thioether may favor metabolic stability .

Q & A

Q. What are the recommended synthesis protocols for 2-(2-(Methylthio)ethoxy)propanoic acid, and how can purity be ensured?

Synthesis methods for this compound are typically adapted from patent literature. For example, the preparation involves multi-step organic reactions, as described in Example 76 of WO 2007/064316 A1, which outlines solvent selection, temperature control, and purification steps such as column chromatography . Purity verification requires analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. Researchers should also monitor reaction progress using TLC (Thin-Layer Chromatography) to minimize byproducts .

Q. What safety protocols are critical for handling 2-(2-(Methylthio)ethoxy)propanoic acid in laboratory settings?

Due to potential carcinogenicity and skin absorption risks, OSHA standards (29 CFR 1910.120) mandate:

  • Use of nitrile gloves and Tyvek® protective clothing to prevent dermal exposure.
  • Local exhaust ventilation and HEPA-filtered vacuums to minimize airborne particulates.
  • Immediate access to eyewash stations and emergency showers .
    Contaminated clothing must not be taken home and requires specialized laundering training .

Q. How should researchers address conflicting toxicity data for this compound?

Existing literature shows gaps in acute toxicity and ecotoxicity data . To resolve contradictions:

  • Conduct tiered toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryo assays for ecotoxicity).
  • Cross-reference OSHA guidelines for workplace exposure limits and NIOSH recommendations for control banding .

Q. What analytical methods are suitable for characterizing decomposition products?

Thermal decomposition (e.g., during combustion) may release hazardous gases like CO and NOx. Researchers should employ:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile byproducts.
  • FTIR (Fourier-Transform Infrared Spectroscopy) to detect functional groups in residues .

Advanced Research Questions

Q. How does 2-(2-(Methylthio)ethoxy)propanoic acid interact with biological receptors, and what are the implications for drug design?

Structural analogs, such as phenylalanine derivatives, demonstrate activity as peroxisome proliferator-activated receptor (PPAR) agonists . Computational docking studies (using tools like AutoDock Vina) can predict binding affinities. Experimental validation via SPR (Surface Plasmon Resonance) or radioligand assays is recommended to explore its potential in metabolic disorder therapeutics .

Q. What strategies optimize reaction yields in large-scale synthesis?

Key factors include:

  • Solvent selection (e.g., THF or DMF for solubility optimization).
  • Catalytic systems (e.g., palladium catalysts for coupling reactions).
  • Temperature gradients to control exothermic intermediates.
    Patent-derived protocols suggest iterative process refinement and in-line analytics (e.g., ReactIR) for real-time monitoring .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies should assess:

  • Hydrolysis rates in acidic/basic buffers via UV-Vis spectroscopy.
  • Thermal degradation profiles using TGA (Thermogravimetric Analysis).
    Preliminary data from related propanoic acid derivatives indicate sensitivity to alkaline conditions, necessitating pH-controlled storage .

Q. What computational models predict its environmental fate and bioaccumulation potential?

Use EPI Suite or QSAR (Quantitative Structure-Activity Relationship) models to estimate logP (lipophilicity) and BCF (Bioconcentration Factor). Experimental validation via OECD 305 guidelines (aquatic bioaccumulation testing) is critical, as existing ecotoxicity data are insufficient .

Methodological and Ethical Considerations

Q. How can researchers address data gaps in carcinogenicity and reproductive toxicity?

  • Implement OECD 453 (combined chronic toxicity/carcinogenicity studies) in rodent models.
  • Collaborate with regulatory agencies to align testing protocols with REACH or ICH guidelines .

Q. What ethical frameworks apply to handling compounds with unconfirmed carcinogenic risks?

Adhere to the WHO’s International Agency for Research on Cancer (IARC) precautionary principle:

  • Minimize exposure via engineering controls (e.g., fume hoods).
  • Obtain informed consent for human cell line studies.
  • Disclose uncertainties in toxicity profiles in publications .

Cross-Disciplinary Applications

Q. How is this compound utilized in drug delivery systems or nanomaterials?

Its ether linkages and biocompatibility make it a candidate for:

  • PEGylation of proteins to enhance pharmacokinetics.
  • Polymer-based nanocarriers for controlled drug release.
    Functionalization protocols (e.g., NHS ester coupling) are detailed in PROTAC linker synthesis studies .

Q. What role does it play in organic synthesis as a building block?

As a chiral intermediate, it facilitates asymmetric synthesis of:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Specialty surfactants via etherification or esterification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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